molecular formula C12H12 B1472514 2,6-Dimethylnaphthalene-D12 CAS No. 350820-12-1

2,6-Dimethylnaphthalene-D12

Cat. No.: B1472514
CAS No.: 350820-12-1
M. Wt: 168.3 g/mol
InChI Key: YGYNBBAUIYTWBF-CLWNCLMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylnaphthalene-D12 is a deuterium-labeled version of 2,6-Dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon, which means it consists of multiple aromatic rings. The deuterium labeling is often used in scientific research to trace the compound during various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride . Another method involves the transalkylation of 2-methylnaphthalene with tetramethylbenzene in the presence of a zeolitic catalyst .

Industrial Production Methods

Industrial production of 2,6-Dimethylnaphthalene typically involves the selective methylation of naphthalene or methylnaphthalenes. This process can be optimized using various catalysts to increase yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylnaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dimethylnaphthalene-D12 involves its incorporation into chemical reactions as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound using spectroscopic methods. This helps in understanding the reaction pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylnaphthalene
  • 2,7-Dimethylnaphthalene
  • 1,6-Dimethylnaphthalene

Comparison

2,6-Dimethylnaphthalene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. For example, 2,6-Dimethylnaphthalene is more selective in oxidation reactions compared to other dimethylnaphthalene isomers .

Properties

IUPAC Name

1,2,4,5,6,8-hexadeuterio-3,7-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYNBBAUIYTWBF-CLWNCLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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